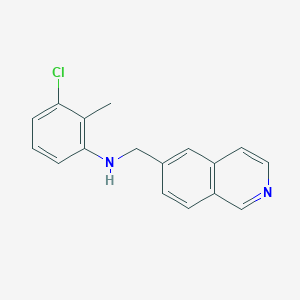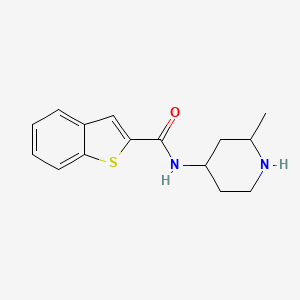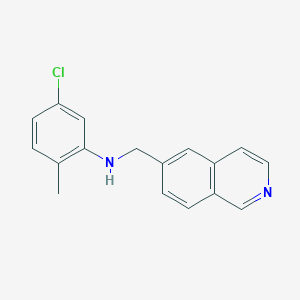
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline, also known as IQDMA, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a member of the anilinoquinazoline family of compounds and has been shown to exhibit promising anticancer activity in various preclinical studies.
Aplicaciones Científicas De Investigación
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis in preclinical studies. These findings suggest that 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has the potential to be developed as a new anticancer drug.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is not fully understood. However, it has been proposed that 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline exerts its anticancer effects by inhibiting the activity of protein kinases, which play a crucial role in cell proliferation and survival. In particular, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to have other biochemical and physiological effects. For example, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that plays a role in the regulation of blood flow. This suggests that 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline may have potential applications in the treatment of cardiovascular diseases. Furthermore, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is its high potency against cancer cells. In addition, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to have low toxicity in normal cells, which is a desirable property for a potential anticancer drug. However, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is still in the early stages of preclinical development, and further studies are needed to determine its safety and efficacy in humans. Another limitation of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is its poor solubility in aqueous solutions, which may pose a challenge for its formulation as a drug.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline. One potential direction is to investigate its efficacy in combination with other anticancer drugs. Combination therapy has been shown to be effective in improving the overall response rate and survival of cancer patients. Another direction is to investigate the potential of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in the treatment of other diseases, such as cardiovascular and inflammatory diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline and to optimize its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline involves the reaction of 2-chloro-N-(isoquinolin-6-ylmethyl)aniline with methyl iodide in the presence of a base. The reaction proceeds via an S-alkylation mechanism and yields 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline as a white solid in good yield. The purity of the compound can be further improved by recrystallization from an appropriate solvent.
Propiedades
IUPAC Name |
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2/c1-12-16(18)3-2-4-17(12)20-10-13-5-6-15-11-19-8-7-14(15)9-13/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGXENOEKORMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC3=C(C=C2)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)
![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)
![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)







![2-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634391.png)